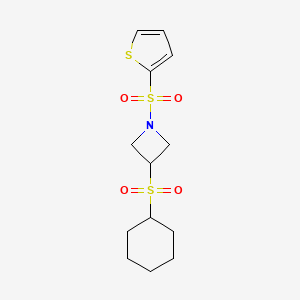

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

Description

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a synthetic organic compound that features a unique combination of cyclohexylsulfonyl and thiophen-2-ylsulfonyl groups attached to an azetidine ring

Properties

IUPAC Name |

3-cyclohexylsulfonyl-1-thiophen-2-ylsulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S3/c15-20(16,11-5-2-1-3-6-11)12-9-14(10-12)21(17,18)13-7-4-8-19-13/h4,7-8,11-12H,1-3,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQFDKUPRNGQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the azetidine ring, followed by the introduction of the cyclohexylsulfonyl and thiophen-2-ylsulfonyl groups through sulfonylation reactions. The reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Researchers utilize it to develop new materials with unique electronic properties, which are essential in fields like organic electronics and materials science. The sulfonyl groups enhance reactivity, allowing for various substitution reactions that can introduce diverse functional groups into synthesized compounds.

Biological Research

Enzyme Inhibition Studies

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine has been investigated for its role in enzyme inhibition, particularly targeting lysyl oxidase (LOX). LOX is critical in cross-linking collagen and elastin in the extracellular matrix, making it a target for anti-metastatic therapies. Compounds that inhibit LOX can potentially reduce tumor metastasis, highlighting the therapeutic implications of this azetidine derivative .

Protein Interaction Studies

The compound's ability to form stable complexes with biological molecules makes it valuable for studying protein interactions. This feature is particularly useful in drug discovery, where understanding ligand-receptor interactions can lead to the development of novel therapeutics.

Industrial Applications

Organic Semiconductors and Electrochromic Devices

Due to its favorable electronic properties, this compound is employed in the production of advanced materials such as organic semiconductors and electrochromic devices. These applications leverage the compound's ability to conduct electricity and change color in response to an electric current, making it suitable for use in displays and smart windows .

Case Study 1: Inhibition of Lysyl Oxidase

A study focused on the inhibition of lysyl oxidase demonstrated that derivatives of this compound exhibited significant anti-metastatic properties. The research highlighted the compound's mechanism of action through competitive inhibition, where it binds to the active site of LOX, thus preventing collagen cross-linking and reducing tumor cell migration .

Case Study 2: Synthesis of Novel Organic Materials

Research into synthesizing novel organic materials has utilized this azetidine derivative as a precursor. The resulting materials displayed enhanced electrical conductivity and stability compared to traditional organic semiconductors, indicating the compound's potential for improving device performance in electronics .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile reactivity |

| Biological Research | Enzyme inhibition studies | Potential anti-metastatic properties |

| Industrial Applications | Organic semiconductors, electrochromic devices | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The azetidine ring provides rigidity and spatial orientation, enhancing the compound’s ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(Phenylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine

- 3-(Cyclohexylsulfonyl)-1-(benzothiophen-2-ylsulfonyl)azetidine

- 3-(Cyclohexylsulfonyl)-1-(furan-2-ylsulfonyl)azetidine

Uniqueness

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is unique due to the combination of cyclohexylsulfonyl and thiophen-2-ylsulfonyl groups, which impart distinct electronic and steric properties. This makes the compound particularly useful in applications requiring specific electronic characteristics and molecular interactions.

Biological Activity

3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysyl oxidase (LOX), an enzyme implicated in various pathological processes including cancer metastasis and fibrosis. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of sulfonyl groups and a thiophene moiety. The general formula can be represented as follows:

Where represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of these functional groups contributes to its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of lysyl oxidase (LOX). LOX is crucial for the cross-linking of collagen and elastin in the extracellular matrix, and its overactivity is associated with increased tissue stiffness and tumor progression. Inhibiting LOX can potentially reduce metastasis and improve therapeutic outcomes in cancer treatment.

Inhibition of Lysyl Oxidase

Recent studies have highlighted the potency of this compound as a LOX inhibitor. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range. For comparative purposes, other related compounds have shown varying degrees of potency:

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.26 | Excellent LOX inhibitor |

| Methanesulfonylphenyl sulfone | 0.36 | Moderate potency |

| Biphenylsulfone | 0.75 | Weaker than phenyl analogue |

This table illustrates that the compound's structural features significantly enhance its inhibitory activity against LOX compared to other sulfone derivatives .

Case Studies

Case Study 1: Anti-Metastatic Efficacy

A study investigating the anti-metastatic properties of various LOX inhibitors included this compound. In vitro assays demonstrated that treatment with this compound resulted in reduced migration and invasion of cancer cells. The study concluded that targeting LOX with this compound could be a viable strategy for limiting cancer metastasis .

Case Study 2: Pharmacokinetic Properties

Another research effort focused on evaluating the pharmacokinetic properties of this compound. The results indicated favorable absorption and distribution characteristics, making it a promising candidate for further development into a therapeutic agent. The study emphasized the importance of optimizing the sulfonamide group to enhance bioavailability .

Q & A

Q. What are the recommended synthetic routes for 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves sulfonylation of the azetidine core using cyclohexanesulfonyl and thiophene-2-sulfonyl chlorides. Key steps include controlled reaction temperatures (0–25°C) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography, as demonstrated in structurally related sulfonylated compounds, provides definitive confirmation of stereochemistry .

Q. Which analytical techniques are most effective for characterizing sulfonyl-functionalized azetidines?

Methodological Answer: Multimodal analysis is essential:

- NMR Spectroscopy : H and C NMR identify sulfonyl group integration and azetidine ring conformation.

- Mass Spectrometry : HRMS confirms molecular weight, while tandem MS (MS/MS) elucidates fragmentation patterns.

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for understanding steric effects of bulky sulfonyl groups .

- FT-IR : Validates S=O stretching vibrations (~1350–1150 cm) and azetidine ring vibrations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer: Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies :

- Lab Studies : Measure hydrolysis rates (pH 4–9 buffers, 25–50°C), photodegradation (UV-Vis exposure), and soil sorption coefficients (OECD 106 batch tests).

- Field Studies : Monitor degradation products in simulated ecosystems (mesocosms) using LC-MS/MS.

- Bioaccumulation : Assess partition coefficients (log P) via shake-flask methods and model trophic transfer using quantitative structure-activity relationship (QSAR) tools.

Q. How should contradictory data on the compound’s reactivity be resolved?

Methodological Answer: Address discrepancies through:

- Controlled Replication : Standardize reaction conditions (e.g., solvent polarity, catalyst loading) to isolate variables.

- Comparative Analysis : Apply methodologies from political science research, such as systematic comparison of experimental parameters across studies .

- Advanced Kinetics : Use stopped-flow spectroscopy or microfluidic reactors to capture transient intermediates and refine reaction mechanisms .

Q. What strategies are recommended for assessing biological impacts across cellular to ecosystem levels?

Methodological Answer: Implement tiered testing:

- Cellular Level : Conduct cytotoxicity assays (MTT/propidium iodide) and oxidative stress markers (ROS detection).

- Organism Level : Use Daphnia magna or zebrafish embryos for acute/chronic toxicity (OECD 202/236 guidelines).

- Ecosystem Modeling : Apply species sensitivity distribution (SSD) models to extrapolate lab data to real-world scenarios, as outlined in environmental risk assessments .

Q. How can mechanistic insights into sulfonyl group reactivity be gained?

Methodological Answer: Combine computational and experimental approaches:

- DFT Calculations : Model transition states for sulfonyl transfer reactions (e.g., B3LYP/6-31G* basis sets).

- Kinetic Isotope Effects (KIE) : Compare / to distinguish between concerted and stepwise mechanisms.

- Cross-Coupling Studies : Investigate interactions with transition-metal catalysts (e.g., Pd(PPh)) to explore catalytic desulfonylation pathways .

Q. What safety protocols are critical for handling sulfonylated azetidines in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonyl chloride byproducts.

- Waste Management : Neutralize acidic/basic residues before disposal (e.g., bicarbonate for excess sulfonyl chlorides) .

Q. How can researchers investigate interactions between this compound and biological targets?

Methodological Answer:

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes to sulfotransferases or cytochrome P450 isoforms.

- Phenotypic Screening : Apply high-content screening (HCS) in cell lines to identify pathway-level effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.